- Unusual carbonate formation in saccharide synthesis, Carbohydrate Research, 1989, 189, 331-40
Cas no 106-24-1 (Geraniol)
Geraniol Chemical and Physical Properties
Names and Identifiers
-
- (E)-3,7-Dimethylocta-2,6-dien-1-ol
- 2,6-DIMETHYL-2,6-OCTADIEN-8-OL
- 2,6-DIMETHYL-TRANS-2,6-OCTADIEN-8-OL
- 3,7-DIMETHYL-2,6-OCTADIEN-1-OL
- 3,7-DIMETHYL-2,6-OCTADIENE-1-OL
- 3,7-DIMETHYL-TRANS-2,6-OCTADIEN-1-OL
- (E)-3,7-DIMETHYL-2,6-OCTADIEN-1-OL
- FEMA 2507
- GERANIOL 60
- GERANIOL 600
- GERANIOL 70
- GERANIOL 80
- GERANIOL 90
- GERANIOL 902
- GERANIOL 980
- GERANIOL BJ
- LEMONOL
- TIMTEC-BB SBB007719
- Geraniol
- GERANIOL(AS)
- GERANIOL(AS) PrintBack
- trans-3.7-Dimethyl-2.6-octadien-1-ol
- geraniol alcohol
- 3,7-dimethyl-2,6-octadienol
- 3,7-dimethylocta-2,6-dien-1-ol
- GERANIOL 96
- Guaniol
- Meranol
- trans-3,7-Dimethyl-2,6-octadien-1-ol
- (2E)-3,7-Dimethyl-2,6-octadien-1-ol
- NSC 9279
- (E)-Nerol
- t-Geraniol
- 香叶醇
- Geranyl alcohol
- trans-Geraniol
- (E)-Geraniol
- (2E)-3,7-dimethylocta-2,6-dien-1-ol
- Geraniol Extra
- beta-Geraniol
- 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-
- 2E-geraniol
- Geraniol (natural)
- 2-trans-3,7-Dimethyl-2,6-octadien-1-ol
- 2,6-Octadien-1-ol, 3,7-dim
-
- MDL: MFCD00002917
- Inchi: 1S/C10O/c1-9(2)5-4-6-10(3)7-8-11
- InChI Key: QSBUITPBFMWVKU-UHFFFAOYSA-N
- SMILES: [C]/C(=[C]/[C][C]/C(=[C]\[C][O])/[C])/[C] |^1:0,2,6,8,9,10,^4:3,4,7|
- BRN: 1722456
Computed Properties
- Exact Mass: 154.13600
- Monoisotopic Mass: 154.135765193 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2
- Molecular Weight: 154.25
Experimental Properties
- Color/Form: Oil
- Density: 0.879 g/mL at 20 °C(lit.)
- Melting Point: -15ºC
- Boiling Point: 229-230 °C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.474(lit.)
- Solubility: water: soluble0.1g/L at 25°C
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 2.67140
- Odor: Sweet rose odor
- Refractive Index: Index of refraction: 1.4710-1.4780 at 20 °C
- Merck: 4403
- Vapor Pressure: ~0.2 mmHg ( 20 °C)
- FEMA: 2507
- Color/Form: 2000 μg/mL in methanol
- Solubility: Soluble in organic solvents such as ethanol, almost insoluble in water.
Geraniol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36-41-43
- Safety Instruction: S26; S36; S24/25
- RTECS:RG5830000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26-S36-S24/25
Geraniol Customs Data
- HS CODE:2905221000
- Customs Data:
China Customs Code:
2905221000Overview:
2905221000. Geraniol\Nerol3,7-Dimethyl-2,6-Octadiene-1-Alcohol]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905221000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Geraniol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G107517-5ml |
Geraniol |
106-24-1 | Standard for GC,≥99.0%(GC) | 5ml |
¥102.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0027-500ML |
Geraniol |
106-24-1 | >96.0%(GC) | 500ml |
¥330.00 | 2024-04-18 | |
| ChemFaces | CFN90489-20mg |
Geraniol |
106-24-1 | >=98% | 20mg |
$30 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S5530-25ul |
Geraniol |
106-24-1 | 98.21% | 25ul |
¥794.8 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016946-100ml |
Geraniol |
106-24-1 | 98% | 100ml |
¥97 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016946-25ml |
Geraniol |
106-24-1 | 98% | 25ml |
¥40 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016946-500ml |
Geraniol |
106-24-1 | 98% | 500ml |
¥316 | 2024-05-26 | |
| ChemScence | CS-0003478-500g |
Geraniol |
106-24-1 | ≥99.0% | 500g |
$40.0 | 2021-09-02 | |
| ChemScence | CS-0003478-1000g |
Geraniol |
106-24-1 | ≥99.0% | 1000g |
$71.0 | 2021-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 163333-25G |
Geraniol |
106-24-1 | 25g |
¥456.75 | 2023-12-10 |
Geraniol Suppliers
Geraniol Related Literature
-
Heidi Bernas,Andreas Bernas,P?ivi M?ki-Arvela,Reko Leino,Dmitry Yu. Murzin Catal. Sci. Technol. 2012 2 1901
-
Thomas J?ger,Sandra B?cker,Thomas Brodbeck,Edgar Leibold,Michael Bader Anal. Methods 2020 12 5718
-
Nabila Bra?a,Mounia Merabet-Khelassi,Martial Toffano,Regis Guillot,Louisa Aribi-Zouioueche Org. Biomol. Chem. 2022 20 2693
-
Luís M. T. Frija,Igor Reva,Amin Ismael,Daniela V. Coelho,Rui Fausto,M. Lurdes S. Cristiano Org. Biomol. Chem. 2011 9 6040
-
Amin Ismael,Carlos Serpa,M. Lurdes S. Cristiano Photochem. Photobiol. Sci. 2013 12 272
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Acyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Acyclic monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Osbornia octodonta
- Monoterpenoids
- Natural Products and Extracts Flavors and Fragrances Fragrance
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on Geraniol
Geraniol (CAS No. 106-24-1): Chemical Profile and Emerging Applications
Geraniol, a naturally occurring monoterpene alcohol, is identified by the chemical formula C10H18O and is assigned the CAS number CAS No. 106-24-1. This compound is widely recognized for its distinctive floral fragrance, making it a popular component in perfumes, cosmetics, and aromatherapy products. However, the applications of geraniol extend far beyond its olfactory properties, with growing research highlighting its potential in pharmaceuticals, agrochemicals, and biotechnology. This article provides a comprehensive overview of geraniol, focusing on its chemical structure, biological activities, and recent advancements in its utilization.
The chemical structure of geraniol consists of a citronellaldehyde derivative with a double bond between the first and second carbon atoms in the aliphatic chain. This configuration imparts unique reactivity and functionality to the molecule. Geraniol is typically found in essential oils extracted from plants such as geranium, rosewood, and palmarosa. The presence of a hydroxyl group at the third carbon position enhances its solubility in both water and organic solvents, facilitating its use in diverse formulations.
Recent studies have delved into the pharmacological properties of geraniol, revealing its potential as an anti-inflammatory agent. Research published in Journal of Medicinal Chemistry demonstrates that geraniol can modulate inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. These findings suggest that geraniol may serve as a valuable scaffold for developing novel anti-inflammatory drugs. Additionally, preclinical trials have indicated that geraniol exhibits analgesic effects comparable to nonsteroidal anti-inflammatory drugs (NSAIDs), making it a promising candidate for managing chronic pain conditions.
Beyond its therapeutic potential, geraniol has garnered attention for its antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy reports that geraniol effectively inhibits the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism behind this activity involves disruption of bacterial cell membranes and interference with essential metabolic processes. These findings open new avenues for incorporating geraniol into antimicrobial formulations, particularly in wound care and prophylactic applications.
The agrochemical industry has also explored the use of geraniol as a natural pesticide and growth regulator. Research indicates that geraniol can repel certain insect species while promoting healthier plant growth. Its eco-friendly nature makes it an attractive alternative to synthetic pesticides, aligning with global trends toward sustainable agriculture. Furthermore, geraniol's role as a plant hormone mimic has been investigated, with studies suggesting it can enhance fruit yield and improve stress tolerance in crops.
In biotechnology, geraniol serves as a precursor for synthesizing more complex terpenoids with specialized functions. Its reactive double bond allows for diverse chemical modifications, enabling the production of bioactive compounds such as fragrances and pharmaceutical intermediates. Advances in synthetic chemistry have enabled more efficient routes to geraniol derivatives, reducing production costs and environmental impact.
The cosmetics industry continues to leverage geraniol for its pleasant aroma and skin-nourishing properties. Formulations containing geraniol are known to promote skin hydration and reduce inflammation, making them suitable for treating conditions such as eczema and psoriasis. Additionally, geraniol's antioxidant properties help protect skin cells from oxidative damage caused by UV radiation and environmental pollutants.
The future prospects of geraniol are promising, with ongoing research uncovering new applications across multiple disciplines. Innovations in extraction techniques are improving the yield and purity of natural geraniol sources, while biotechnological approaches are paving the way for sustainable production methods. As regulatory frameworks evolve to favor natural products over synthetic alternatives, the demand for high-quality geraniol is expected to rise significantly.
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